molecular formula C6H9ClO3 B129729 Methyl 4-chloro-3-oxopentanoate CAS No. 142556-36-3

Methyl 4-chloro-3-oxopentanoate

Cat. No. B129729
M. Wt: 164.59 g/mol
InChI Key: NBFSTVAWWARRCQ-UHFFFAOYSA-N
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Patent
US09434746B2

Procedure details

To a solution of 3-oxopentanoic acid, methyl ester (Aldrich, 26.0 mL, 207.2 mmol) in methylene chloride (300 mL) was added in portions, N,N,N-trimethyl(phenyl) methanaminium dichloroiodanuide (75.71 g, 217.5 mmol). The reaction mixture was stirred at room temperature (rt) for 2 h, then washed with saturated sodium thiosulfate, brine, dried over magnesium sulfate and concentrated. The crude product was used directly in next step (23 g, 67.4%).
Quantity
26 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N-trimethyl(phenyl) methanaminium dichloroiodanuide
Quantity
75.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH3:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C(Cl)[Cl:11]>>[Cl:11][CH:8]([CH3:9])[C:2](=[O:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Name
N,N,N-trimethyl(phenyl) methanaminium dichloroiodanuide
Quantity
75.71 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (rt) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium thiosulfate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(C(CC(=O)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.